(5E)-5-[(3,4-dichlorophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-5-[(3,4-dichlorophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields This compound belongs to the thiazolidinedione class, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3,4-dichlorophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 3,4-dichlorobenzaldehyde with 3-phenyl-thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The mixture is heated under reflux conditions to facilitate the reaction, and the product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. Advanced purification techniques, such as column chromatography and crystallization, are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(3,4-dichlorophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinedione derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazolidinedione derivatives
Substitution: Amino or thiol-substituted thiazolidinedione derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antidiabetic activities.
Mechanism of Action
The mechanism of action of (5E)-5-[(3,4-dichlorophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and glucose metabolism, contributing to its potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-Dichloro-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione
- 3-{4-[4-dimethylamino-6-(4-methyl-2-oxo-2H-chromen-7-yloxy)-[1,3,5]triazin-2-ylamino]-phenyl}-2-phenyl-5-(4-pyridin-2-yl-piperazin-1-ylmethyl)-thiazolidin-4-one
- 5-(3,4-Dichloro-benzylidene)-2-thioxo-3-p-tolyl-imidazolidin-4-one
Uniqueness
Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic use .
Properties
Molecular Formula |
C16H9Cl2NO2S |
---|---|
Molecular Weight |
350.2g/mol |
IUPAC Name |
(5E)-5-[(3,4-dichlorophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H9Cl2NO2S/c17-12-7-6-10(8-13(12)18)9-14-15(20)19(16(21)22-14)11-4-2-1-3-5-11/h1-9H/b14-9+ |
InChI Key |
ADKJUWMJGFTUBK-NTEUORMPSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)SC2=O |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)Cl)Cl)/SC2=O |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)SC2=O |
Origin of Product |
United States |
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